Tracker - 1375081-91-6

Tracker

Catalog Number: EVT-12570611
CAS Number: 1375081-91-6
Molecular Formula: C22H19Br4NO3
Molecular Weight: 665.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tralomethrin is a carboxylic ester resulting from the formal condensation between (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and the alcoholic hydroxy group of (2S)-hydroxy(3-phenoxyphenyl)acetonitrile. It has a role as a pyrethroid ester insecticide. It is an organobromine compound, a nitrile, a member of cyclopropanes, a carboxylic ester and an aromatic ether. It is functionally related to a (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid.
Tralomethrin is a pyrethroid insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708)
Synthesis Analysis

Methods
The synthesis of compounds tracked by Tracker can involve various methodologies, including but not limited to:

  • Chemical Synthesis: Traditional laboratory techniques where chemical reactions are performed to create new compounds.
  • Biological Synthesis: Utilizing biological systems or organisms to produce compounds, often seen in biopharmaceutical development.

Technical Details
Tracker employs algorithms that analyze synthesis pathways and predict potential outcomes based on experimental data. This includes assessing the potency, safety, and bioavailability of compounds as they progress through different stages of research and development .

Molecular Structure Analysis

Structure
The molecular structure of compounds tracked by Tracker can vary widely depending on their nature. For instance, small organic molecules may have simple structures, while larger biopharmaceuticals could be complex proteins or nucleic acids. The system allows for detailed representation of these structures using standardized formats.

Data
Tracker utilizes a database that incorporates structural information about thousands of compounds. This includes molecular formulas, three-dimensional structures, and associated properties that help researchers understand how these compounds interact at a molecular level .

Chemical Reactions Analysis

Reactions
Tracker monitors various chemical reactions involving the compounds it tracks. This includes:

  • Synthesis Reactions: Where raw materials are transformed into desired products.
  • Decomposition Reactions: Analyzing how compounds break down under different conditions.

Technical Details
The software can simulate reactions using computational models that predict outcomes based on known chemistry principles. This allows researchers to visualize potential reaction pathways and optimize conditions for desired results

4
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Mechanism of Action

Process
The mechanism of action for compounds tracked by Tracker varies significantly based on their application. For example:

  • In pharmaceuticals, understanding how a drug interacts with biological targets (like enzymes or receptors) is crucial.
  • In environmental studies, determining how microbial communities respond to different contaminants can inform remediation strategies.

Data
Tracker collects data on interaction dynamics, binding affinities, and other relevant parameters that help elucidate these mechanisms. This information is vital for optimizing compound efficacy in real-world applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point
  • Boiling Point
  • Solubility

These properties are essential for understanding how a compound behaves under various conditions.

Chemical Properties

  • Reactivity
  • Stability
  • pH Sensitivity

Tracker provides detailed analyses of these properties based on extensive databases that compile experimental results from previous studies .

Applications

Tracker has significant applications in several scientific fields:

  • Drug Discovery: Facilitates the identification and optimization of new pharmaceutical compounds by tracking their synthesis and efficacy.
  • Environmental Microbiology: Used to trace microbial sources in contaminated environments, aiding in pollution management and public health efforts .
  • Academic Research: Supports various studies by providing tools for managing compound data effectively.
Computational Methodologies for Structural Evolution Tracking

Machine-Learned Infrared Spectroscopy for Atomistic Transformations

Infrared (IR) spectroscopy provides a sensitive probe of molecular vibrations, but conventional interpretation struggles with complex or evolving systems. Machine learning protocols now enable real-time mapping of spectral signatures to atomic rearrangements, particularly in catalytic processes. Yang et al. demonstrated this by monitoring C–C coupling during CO dimerization on copper surfaces using convolutional neural networks (CNNs) [5]. Their model processed time-resolved IR spectra to reconstruct transient configurations and energy barriers, achieving sub-angstrom spatial resolution of atomic displacements during bond formation [5].

Critical advances include:

  • Feature Extraction: CNNs automatically identify relevant spectral regions corresponding to specific bond vibrations without manual peak assignment. This enables detection of weak signals masked by noise [5] [6].
  • Transfer Learning: Models pretrained on simulated spectra accelerate experimental interpretation. A novel ML framework for ion IR spectra prediction achieved 21% higher accuracy than quantum chemical methods despite minimal training data, enabling rapid structural identification in clinical biomarkers [10].
  • Multimodal Integration: Combining IR with complementary techniques (e.g., TEM or mass spectrometry) resolves ambiguities in complex systems. Žigman's team established robust "molecular fingerprinting" of blood plasma by integrating FTIR with ML classifiers, enabling multiplex health condition screening [8].

Table 1: Machine-Learned IR Spectroscopy Applications

System StudiedML ArchitectureAccuracy/SensitivityKey Innovation
CO dimerization on CuMulti-block CNNΔE < 0.05 eVAtomic displacement tracking
Plasma health screeningEnsemble classifiers95-100% sensitivityMultiplex condition detection
Biomarker ion identificationTransfer learning21% > DFT methodsSeconds-per-spectrum prediction

Dijkstra's Algorithm-Based Pathway Analysis in Protein-Motif Detection

Protein folding and binding events involve navigating complex energy landscapes. Dijkstra's algorithm—a graph theory approach for finding shortest paths in weighted networks—has been adapted to identify optimal conformational pathways in biomolecules. By representing residues as nodes and inter-residue interactions as weighted edges, researchers trace energetically favorable routes through folding intermediates [2].

Key implementations include:

  • Energy-Weighted Graphs: Edge weights encode free energy differences between states. This quantifies kinetic bottlenecks during folding, revealing why certain misfolded intermediates dominate pathological aggregates [2].
  • Allosteric Pathway Mapping: Applying Dijkstra's to dynamic residue interaction networks identifies communication routes in enzymes. This has elucidated how mutations distant from active sites disrupt catalysis by altering optimal signal transduction pathways [2].
  • Limitations and Adaptations: Unlike Bellman-Ford (which handles negative weights), Dijkstra requires non-negative energy values. While suitable for most folding landscapes, this fails when metastable states exhibit energy wells. Hybrid approaches address this by switching algorithms when negative weights emerge [2].

Table 2: Pathway Analysis Parameters via Dijkstra's Algorithm

ApplicationNode DefinitionEdge Weight BasisIdentified Pathway Feature
β-sheet foldingCα atomsH-bond strengthNucleation-elongation trajectory
Enzyme allosterySide chain centroidsDynamic contact frequencySignal transduction bottleneck
Protein-ligand bindingBinding pocket residuesVan der Waals overlapInduced-fit adaptation sequence

Convolutional Neural Networks for Spectroscopic Fingerprint Mapping

Spectral interpretation constitutes a pattern recognition challenge ideally suited for CNNs. These networks excel at processing structured grid-like data, enabling precise mapping of spectral features to molecular configurations. A breakthrough application involves transforming 2D molecular fingerprints into matrix representations ("Mol2mat") that preserve spatial relationships between chemical features [3].

Critical advances include:

  • Descriptor Fusion: Combining extended connectivity fingerprints (ECFP4, ECFC4) into unified matrices captures complementary structural information. This achieved 98% AUC in bioactivity prediction for heterogeneous compound libraries, significantly outperforming traditional QSAR models [3].
  • Hyperspectral Processing: 1D-CNNs analyze surface-enhanced Raman scattering (SERS) spectra for industrial wastewater tracing. Huang et al. achieved 100% identification accuracy by treating spectra as temporal sequences, where convolutional layers extract diagnostic peak progressions [7].
  • Denoising Capabilities: Variational autoencoders (VAEs) integrated with CNNs separate signal from noise in low-SNR spectra. Applied to electron energy loss spectroscopy (EELS) of MXenes, this enabled real-time tracking of surface termination changes during annealing despite extreme spectral noise [1].

Predictive Modeling of Reaction Energetics via Fine-Tuned ML Protocols

Reaction energy landscapes govern product distributions, but accurate simulation remains computationally prohibitive. Hybrid approaches that combine mechanistic models with data-driven predictions now enable efficient energetic profiling. A seminal approach integrates differential equations governing reaction kinetics with ML correction modules [4].

Methodological innovations:

  • Physics-Informed Training: Neural networks are trained on numerically solved differential equations (e.g., Runge-Kutta solutions of rate equations). This embeds chemical constraints like mass balance, preventing unphysical predictions [4].
  • Latent Space Integration: VAEs project experimental and simulated spectra into shared manifolds. For MXene transformations, this enabled classification against simulated "fingerprints" using limited experimental data (570 spectra), achieving sub-second latency for closed-loop TEM control [1].
  • Sensitivity Analysis: Gradient-based interrogation of ML models identifies rate-determining parameters. In pharmaceutical process optimization, this reduced prediction RMSE to <0.01 while highlighting critical temperature control points [4].

Table 3: Fine-Tuned ML Protocols for Reaction Energetics

Reaction SystemBase ModelML EnhancerPerformance Gain
MXene surface decompositionKinetic Monte CarloVAE classifier90% accuracy on transient states
Pharmaceutical batch synthesisODE rate equationsLSTM correction layerRMSE <0.01, R²>0.99
CO2 electrocatalysisDFT microkineticsGraph neural network1000× speedup, ±3 kJ/mol error

Properties

CAS Number

1375081-91-6

Product Name

Tracker

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate

Molecular Formula

C22H19Br4NO3

Molecular Weight

665.0 g/mol

InChI

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1

InChI Key

YWSCPYYRJXKUDB-KAKFPZCNSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

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